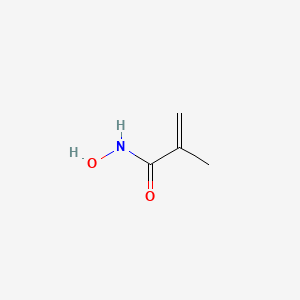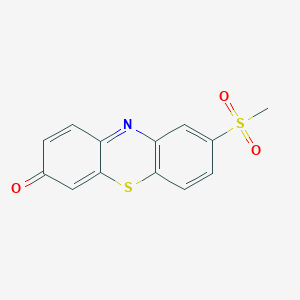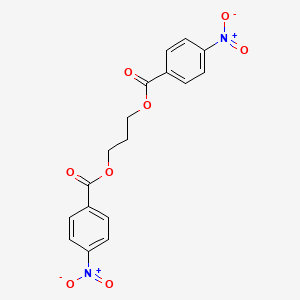
1,3-Propanediol, bis(4-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, bis(4-nitrobenzoate) is an organic compound with the molecular formula C17H14N2O8 It is a derivative of 1,3-propanediol, where both hydroxyl groups are esterified with 4-nitrobenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, bis(4-nitrobenzoate) typically involves the esterification of 1,3-propanediol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of 1,3-Propanediol, bis(4-nitrobenzoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, bis(4-nitrobenzoate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,3-propanediol and 4-nitrobenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures.
Major Products Formed
Hydrolysis: 1,3-Propanediol and 4-nitrobenzoic acid.
Reduction: 1,3-Propanediol, bis(4-aminobenzoate).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Propanediol, bis(4-nitrobenzoate) has several applications in scientific research:
Materials Science: The compound’s ability to form stable ester linkages makes it useful in the development of advanced materials, including coatings and adhesives.
Biological Studies: Its derivatives, such as the bis(4-aminobenzoate), can be used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, bis(4-nitrobenzoate) largely depends on its chemical structure and the specific application. For instance, in polymer chemistry, the ester linkages facilitate the formation of long polymer chains, enhancing the material’s properties. In biological systems, its derivatives may interact with specific enzymes or proteins, inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, bis(4-aminobenzoate): Similar structure but with amino groups instead of nitro groups.
1,3-Propanediol, bis(4-methylbenzoate): Similar structure but with methyl groups instead of nitro groups.
1,3-Propanediol, bis(4-chlorobenzoate): Similar structure but with chloro groups instead of nitro groups.
Uniqueness
The nitro groups can undergo reduction and substitution reactions, providing a versatile platform for the synthesis of various derivatives .
Properties
CAS No. |
57609-63-9 |
|---|---|
Molecular Formula |
C17H14N2O8 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
3-(4-nitrobenzoyl)oxypropyl 4-nitrobenzoate |
InChI |
InChI=1S/C17H14N2O8/c20-16(12-2-6-14(7-3-12)18(22)23)26-10-1-11-27-17(21)13-4-8-15(9-5-13)19(24)25/h2-9H,1,10-11H2 |
InChI Key |
DGEHMXCYTLBOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


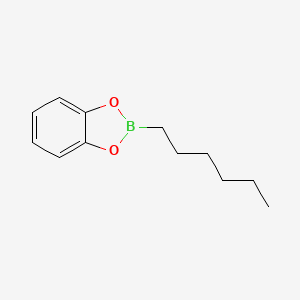

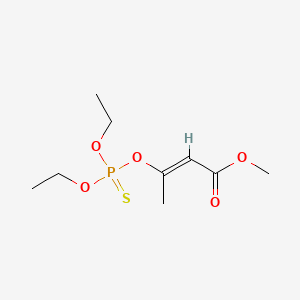
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
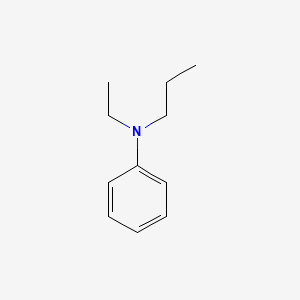
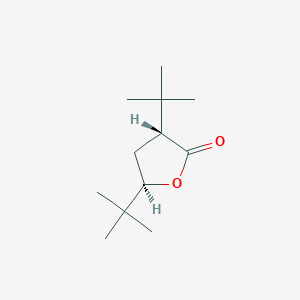
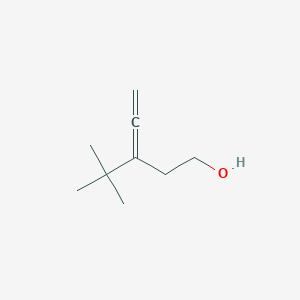


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)
![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
